17-Hydroxywortmannin

Descripción general

Descripción

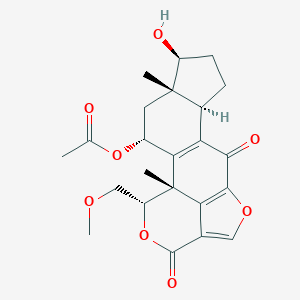

17-Hydroxywortmannin is a derivative of wortmannin, a fungal metabolite known for its potent inhibitory effects on phosphoinositide 3-kinase (PI3K).

Mecanismo De Acción

Target of Action

17-Hydroxywortmannin, also known as 17beta-Hydroxy wortmannin, primarily targets the phosphoinositide 3-kinase (PI3K) . This compound also targets the PIK3C3-beclin 1 (BECN1) complex and autophagy activity . PI3K is a key enzyme in cell signaling, playing a crucial role in cellular functions such as growth and survival . BECN1, on the other hand, is a key regulator of autophagy, a process that is involved in the degradation and recycling of cellular components .

Mode of Action

This compound acts by irreversibly binding to PI3K, thereby inhibiting its function . It also inhibits the PIK3C3-BECN1 complex and autophagy activity . This inhibition leads to a decrease in autophagosome formation and a reduction in autophagy flux .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cellular growth and survival . By inhibiting PI3K, this compound disrupts this pathway, leading to potential anti-cancer effects .

Result of Action

The inhibition of PI3K and the PIK3C3-BECN1 complex by this compound can lead to various cellular effects. For instance, it has been found to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL) in TRAIL-resistant colon cancer cells . This is achieved by correcting the deficiency of caspase-8, a key enzyme in the extrinsic apoptosis pathway, in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found that the combination of this compound with TRAIL can be a promising therapeutic approach for the treatment of colon cancer . .

Análisis Bioquímico

Biochemical Properties

17-Hydroxywortmannin interacts with PI3K, inhibiting its activity and thereby disrupting several downstream signaling pathways . It also interacts with Beclin 1, a protein involved in autophagy, and has been shown to inhibit the PIK3C3-Beclin 1 complex, reducing autophagy activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL), overcoming TRAIL resistance .

Molecular Mechanism

The molecular mechanism of this compound involves binding to PI3K and inhibiting its activity . This inhibition disrupts downstream signaling pathways, affecting various cellular functions. Additionally, this compound binds to Beclin 1, inhibiting the PIK3C3-Beclin 1 complex and reducing autophagy activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the PI3K/AKT signaling pathway . It inhibits PI3K, disrupting the production of phosphatidylinositol-3, 4,5-triphosphate (PIP3), a key second messenger in this pathway .

Subcellular Localization

Given its role in inhibiting PI3K and the PIK3C3-Beclin 1 complex, it is likely that this compound has significant effects on the localization and function of these proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxywortmannin typically involves the hydroxylation of wortmannin. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using fungi such as Penicillium funiculosum. The compound is then extracted and purified through a series of chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: 17-Hydroxywortmannin undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the 17th position can be further oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride.

Solvents: Common solvents include methanol, ethanol, and dimethyl sulfoxide.

Major Products Formed:

Aplicaciones Científicas De Investigación

Introduction to 17-Hydroxywortmannin

This compound (17-HW) is a potent analog of wortmannin, primarily recognized for its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This compound has garnered significant attention in cancer research due to its ability to modulate various cellular processes, including apoptosis and autophagy. Its applications span across therapeutic development, particularly in overcoming drug resistance in cancer cells.

Cancer Therapy

Inhibition of PI3K Pathway:

this compound irreversibly binds to PI3K, effectively blocking the signaling pathways that promote cancer cell survival and proliferation. This action is crucial as the PI3K pathway is frequently upregulated in various cancers, making it a prime target for therapeutic intervention. Studies have demonstrated that 17-HW exhibits significant inhibitory effects on recombinant PI3K and mTOR, with IC50 values of 2.7 nM and 193 nM respectively .

Restoration of TRAIL Sensitivity:

A notable application of 17-HW is its ability to restore sensitivity to TRAIL (TNF-related apoptosis-inducing ligand) in resistant colon cancer cells. In a drug repurposing study, 17-HW was identified as a compound that re-sensitized TRAIL-resistant DLD1-R cells by increasing the levels of BECN1 protein and restoring the activity of caspase-8, which is essential for apoptosis . The compound not only enhanced apoptotic responses but also corrected deficiencies in apoptotic signaling pathways.

Radiosensitization

Nanoparticle Formulation:

Research has shown that nanoparticle formulations of wortmannin can enhance its solubility and reduce toxicity, thereby improving its clinical applicability as a radiosensitizer. In vitro and in vivo studies indicated that these formulations significantly increased the effectiveness of radiotherapy by inhibiting DNA-PK, a key protein involved in DNA damage repair . This characteristic makes 17-HW a promising candidate for combination therapies involving radiation treatment.

Autophagy Modulation

Inhibition of Autophagy:

this compound has been shown to inhibit autophagy by interfering with the BECN1-PIK3C3 complex. This inhibition can lead to decreased autophagosome formation, which is beneficial in certain cancer contexts where autophagy contributes to drug resistance . By modulating autophagy, 17-HW can enhance the efficacy of other therapeutic agents.

Effects on Immune Response

Neutrophil Activation:

The compound has been observed to potently block fMLP-stimulated respiratory burst in neutrophils at an IC50 of 5 nM . This property indicates potential applications in modulating immune responses, particularly in inflammatory conditions or immune evasion by tumors.

Case Studies

Comparación Con Compuestos Similares

Wortmannin: The parent compound, known for its PI3K inhibitory effects.

PWT-458: A pegylated derivative of 17-Hydroxywortmannin with improved stability and pharmacokinetic properties.

17β-Hydroxywortmannin: Another hydroxylated derivative with similar inhibitory effects on PI3K

Uniqueness: this compound is unique due to its specific hydroxylation at the 17th position, which enhances its ability to inhibit PI3K and modulate autophagy and apoptosis. This makes it a valuable compound in cancer research and therapy .

Actividad Biológica

17-Hydroxywortmannin (17-HW) is a derivative of wortmannin, a potent inhibitor of phosphoinositide 3-kinases (PI3K), which play a crucial role in various cellular processes, including growth, proliferation, and survival. The biological activity of 17-HW has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.

This compound primarily exerts its effects through the inhibition of the PI3K signaling pathway. By blocking this pathway, 17-HW can induce apoptosis in cancer cells, especially those resistant to conventional therapies. Research indicates that 17-HW restores the apoptotic response in TRAIL-resistant colon cancer cells by correcting deficiencies in caspase-8 levels and inhibiting autophagy mediated by the BECN1-PIK3C3 complex .

Key Mechanisms:

- Inhibition of PI3K : 17-HW inhibits PI3K activity, leading to reduced cell survival and proliferation.

- Restoration of Apoptosis : It enhances TRAIL-induced apoptosis by restoring caspase-8 levels in resistant cancer cells.

- Autophagy Modulation : The compound inhibits autophagy, which is often exploited by cancer cells to escape apoptosis.

In Vitro Studies

A study utilizing a drug repurposing screen identified 17-HW as capable of re-sensitizing TRAIL-resistant DLD1-R colon cancer cells. The treatment with 0.5 μM 17-HW restored TRAIL's apoptotic response, evidenced by the activation of caspases and induction of cell death .

Table 1: Effects of this compound on Apoptosis

| Cell Line | Treatment (μM) | Caspase Activation | Apoptotic Response | IC50 (ng/mL) |

|---|---|---|---|---|

| DLD1-R | 0.5 | Caspase-8: Yes | Yes | 2.57 |

| DLD1 | - | Caspase-8: Yes | Yes | 2.3 |

Case Study: Cancer Cell Lines

In a series of experiments involving various cancer cell lines, including glioma and non-small cell lung cancer (NSCLC), pegylated forms of 17-HW demonstrated significant anti-tumor activity. For instance, PWT-458 (a pegylated derivative) showed promising results in xenograft models, indicating improved stability and therapeutic index compared to non-pegylated forms .

Table 2: Antitumor Activity of Pegylated this compound

| Model | Compound | Dosage | Observed Effect |

|---|---|---|---|

| U87MG Glioma | PWT-458 | Daily X5 dosing | Significant tumor reduction |

| A549 NSCLC | PWT-458 | Varies | Inhibition of tumor growth |

Safety and Side Effects

While this compound exhibits potent biological activity against cancer cells, its safety profile requires careful evaluation. The pegylation process has been shown to improve the compound's pharmacokinetics and reduce toxicity compared to its parent compound . Ongoing studies are essential to determine the long-term safety and potential side effects associated with its use in clinical settings.

Propiedades

IUPAC Name |

[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJORQYAOTYVQS-OGCOKEDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.